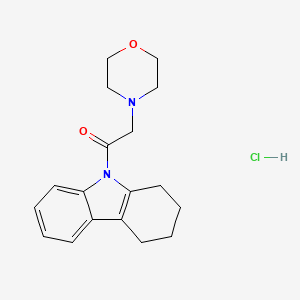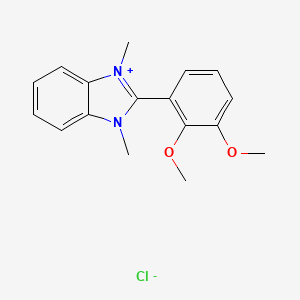
2-(dimethylamino)ethyl 1-adamantylcarbamate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dimethylamino)ethyl 1-adamantylcarbamate hydrochloride is a chemical compound with the molecular formula C16H27ClN2O2. It is also known as memantine hydrochloride, and it is a medication used to treat Alzheimer's disease. Memantine hydrochloride works by blocking the N-methyl-D-aspartate (NMDA) receptors in the brain, which are involved in learning and memory.
Mécanisme D'action
The mechanism of action of 2-(dimethylamino)ethyl 1-adamantylcarbamate hydrochloride involves the blocking of NMDA receptors in the brain. NMDA receptors are involved in the regulation of synaptic plasticity, which is essential for learning and memory. By blocking these receptors, memantine hydrochloride reduces the excitotoxicity that is associated with Alzheimer's disease and other neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(dimethylamino)ethyl 1-adamantylcarbamate hydrochloride include the reduction of glutamate-induced excitotoxicity, the improvement of synaptic plasticity, and the reduction of oxidative stress. Memantine hydrochloride has also been shown to increase the production of brain-derived neurotrophic factor (BDNF), which is essential for the survival and growth of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(dimethylamino)ethyl 1-adamantylcarbamate hydrochloride in lab experiments include its high potency, selectivity, and low toxicity. Memantine hydrochloride is also easy to synthesize and has a long half-life, which makes it suitable for chronic treatment. However, the limitations of using memantine hydrochloride in lab experiments include its limited solubility in water and its potential interference with other neurotransmitter systems.
Orientations Futures
The future directions of research on 2-(dimethylamino)ethyl 1-adamantylcarbamate hydrochloride include the investigation of its potential therapeutic effects in other neurological disorders, such as traumatic brain injury and stroke. Memantine hydrochloride may also be used in combination with other drugs to improve its efficacy in the treatment of Alzheimer's disease. In addition, the development of new analogs of memantine hydrochloride may lead to the discovery of more potent and selective NMDA receptor blockers.
Méthodes De Synthèse
The synthesis method of 2-(dimethylamino)ethyl 1-adamantylcarbamate hydrochloride involves the reaction of memantine with hydrochloric acid. The reaction takes place at room temperature, and the product is obtained in high yield. The purity of the product is confirmed by melting point determination and spectral analysis.
Applications De Recherche Scientifique
2-(Dimethylamino)ethyl 1-adamantylcarbamate hydrochloride has been extensively studied for its potential therapeutic effects in Alzheimer's disease. It has been shown to improve cognitive function and slow down the progression of the disease. In addition, memantine hydrochloride has been investigated for its neuroprotective effects in other neurological disorders, such as Parkinson's disease and multiple sclerosis.
Propriétés
IUPAC Name |
2-(dimethylamino)ethyl N-(1-adamantyl)carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2.ClH/c1-17(2)3-4-19-14(18)16-15-8-11-5-12(9-15)7-13(6-11)10-15;/h11-13H,3-10H2,1-2H3,(H,16,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVTZSAYTAGMHFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC(=O)NC12CC3CC(C1)CC(C3)C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.84 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26662174 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Adamantan-1-yl-carbamic acid 2-dimethylamino-ethyl ester | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(2-chloro-3,4-dimethoxybenzyl)-4-(3-phenylpropyl)-4-piperidinyl]methanol](/img/structure/B4956818.png)
![N-(4-methoxyphenyl)-1-[2-(trifluoromethyl)benzoyl]-3-piperidinamine](/img/structure/B4956831.png)
![N-[2-({[4-(acetylamino)phenyl]sulfonyl}amino)ethyl]-4-amino-1,2,5-oxadiazole-3-carboxamide](/img/structure/B4956836.png)
![N-[(4-bromophenyl)(4-methyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)methyl]-3,5-dichloroaniline](/img/structure/B4956837.png)
![6-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide](/img/structure/B4956855.png)
![2-benzyl-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione](/img/structure/B4956867.png)
![N-(2-ethoxyphenyl)-2-[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B4956879.png)
![N~2~-(2-ethylphenyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4956884.png)
![2-iodo-1-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene](/img/structure/B4956886.png)

![4-butyl-6-chloro-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B4956891.png)

![(2R*,3R*)-3-[ethyl(methyl)amino]-1'-(1H-tetrazol-1-ylacetyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B4956904.png)